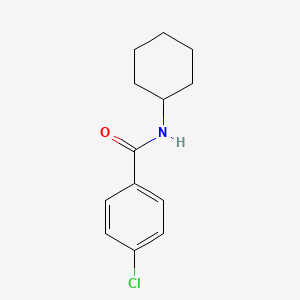

N-CYCLOHEXYL 4-CHLOROBENZAMIDE

Description

The exact mass of the compound 4-chloro-N-cyclohexylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14855. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXFAESIEUQWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973302 | |

| Record name | 4-Chloro-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57707-20-7 | |

| Record name | 57707-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-N-CYCLOHEXYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-CYCLOHEXYL 4-CHLOROBENZAMIDE

CAS Number: 57707-20-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-cyclohexyl-4-chlorobenzamide, a synthetic amide with potential applications in medicinal chemistry and drug discovery. The document delves into its chemical and physical properties, outlines detailed protocols for its synthesis and characterization, and explores its known and potential biological activities. While specific data for this compound is limited in publicly available literature, this guide synthesizes information from analogous N-substituted benzamides and 4-chlorobenzamide derivatives to provide a foundational understanding for researchers. The guide includes detailed experimental procedures, data interpretation, and visualizations to facilitate further investigation and application of this compound in a research and development setting.

Introduction and Chemical Identity

N-cyclohexyl-4-chlorobenzamide belongs to the class of N-substituted benzamides, a versatile scaffold in medicinal chemistry.[1] The structure combines a 4-chlorinated benzene ring with a cyclohexyl moiety linked through an amide bond. The presence of the chlorine atom on the aromatic ring and the bulky, lipophilic cyclohexyl group are expected to significantly influence its physicochemical properties and biological interactions.[2]

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 57707-20-7 | [3] |

| Molecular Formula | C₁₃H₁₆ClNO | [3] |

| Molecular Weight | 237.72 g/mol | [3] |

| IUPAC Name | 4-chloro-N-cyclohexylbenzamide | [3] |

| Synonyms | N-Cyclohexyl-p-chlorobenzamide, NSC 14855 | [3] |

| Appearance | White to off-white solid (typical for similar compounds) | [1] |

| Solubility | Likely soluble in organic solvents like ethanol and acetone; low solubility in water. | [1] |

Synthesis and Purification

The most common and efficient method for the synthesis of N-substituted benzamides is the acylation of a primary or secondary amine with an acyl chloride.[4] In the case of N-cyclohexyl-4-chlorobenzamide, this involves the reaction of cyclohexylamine with 4-chlorobenzoyl chloride.

General Reaction Scheme

Caption: General synthesis of N-cyclohexyl-4-chlorobenzamide.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-substituted benzamides.

Materials:

-

4-Chlorobenzoyl chloride

-

Cyclohexylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-cyclohexyl-4-chlorobenzamide.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the cyclohexyl ring. The aromatic protons will likely appear as two doublets in the range of δ 7.3-7.8 ppm. The cyclohexyl protons will be observed as a series of multiplets in the upfield region (δ 1.0-4.0 ppm), with the proton on the nitrogen-bearing carbon appearing as the most downfield of this group. The amide proton (N-H) will typically be a broad singlet or a doublet, depending on the solvent and concentration.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (around δ 165-170 ppm), the aromatic carbons (δ 125-140 ppm), and the aliphatic carbons of the cyclohexyl ring (δ 24-50 ppm).[5]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~166 |

| Aromatic C-Cl | ~137 |

| Aromatic C-H (ortho to C=O) | ~128 |

| Aromatic C-H (meta to C=O) | ~128 |

| Aromatic C-C=O | ~133 |

| Cyclohexyl C-N | ~49 |

| Cyclohexyl C (adjacent to C-N) | ~33 |

| Cyclohexyl C (meta to C-N) | ~25 |

| Cyclohexyl C (para to C-N) | ~26 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400-3200 | Medium-Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong |

| C=O stretch (amide I) | 1680-1630 | Strong |

| N-H bend (amide II) | 1570-1515 | Medium-Strong |

| C-Cl stretch | 850-550 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-cyclohexyl-4-chlorobenzamide, the mass spectrum should show a molecular ion peak [M]⁺ at m/z 237 and an [M+2]⁺ peak with approximately one-third the intensity due to the presence of the ³⁷Cl isotope.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound.

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Biological Activity and Potential Applications

Potential Anticancer Activity

Benzamide derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of histone deacetylases (HDACs).[6] The 4-chlorobenzamide moiety is a common feature in molecules designed as potential anticancer agents.[2] For instance, N-(4-Bromophenyl)-4-chlorobenzamide analogs have shown cytotoxic activity against various cancer cell lines.[2] Further investigation is warranted to determine if N-cyclohexyl-4-chlorobenzamide shares these antiproliferative properties.

Potential Antimicrobial Activity

The presence of a halogen on the benzamide ring can enhance antimicrobial properties.[2] Derivatives of 2-chlorobenzamide have demonstrated activity against plant pathogenic fungi.[2] It is plausible that N-cyclohexyl-4-chlorobenzamide could exhibit similar antifungal or antibacterial activities.

Other Potential Applications

Substituted benzamides are also known to have neuroleptic and gastrointestinal motility stimulating effects.[7] However, severe intoxication with this class of drugs can lead to toxic actions.[7]

Safety and Handling

GHS Hazard Information:

-

Hazard Statement: H411: Toxic to aquatic life with long-lasting effects.[3]

-

Precautionary Statements: P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[3]

General Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures.

Conclusion

N-cyclohexyl-4-chlorobenzamide is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. Further in-depth biological evaluation, including in vitro and in vivo studies, is necessary to fully elucidate its pharmacological profile and therapeutic potential. Researchers are encouraged to use the protocols and data presented herein as a starting point for their investigations into this and related N-substituted benzamide compounds.

References

-

PubChem. 4-Chloro-N-cyclohexylbenzamide. National Center for Biotechnology Information. [Link]. Accessed January 23, 2026.[3]

-

ResearchGate. 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]. Accessed January 23, 2026.[5]

-

MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]. Accessed January 23, 2026.[4]

-

Hindawi. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]. Accessed January 23, 2026.[6]

-

PubMed. [Toxicological characteristic of neuroleptics--substituted benzamides]. [Link]. Accessed January 23, 2026.[7]

Sources

- 1. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Chloro-N-cyclohexylbenzamide | C13H16ClNO | CID 225461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

N-CYCLOHEXYL 4-CHLOROBENZAMIDE molecular weight

An In-Depth Technical Guide to N-Cyclohexyl-4-Chlorobenzamide: Molecular Weight and Physicochemical Characterization

Compound Identification and Core Properties

N-Cyclohexyl-4-chlorobenzamide is an organic compound featuring a substituted amide functional group. Structurally, it consists of a 4-chlorobenzoyl group attached to the nitrogen atom of a cyclohexylamine moiety. The precise determination of its molecular weight is fundamental for its application in quantitative research, enabling accurate preparation of solutions, stoichiometric calculations for chemical reactions, and interpretation of analytical data.

The molecular weight is a cornerstone for any experimental work, from basic research to complex drug development pipelines. It allows researchers to convert between mass and moles, a critical step for reaction stoichiometry, dose calculations in pharmacological studies, and the preparation of standards for analytical quantification.

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-N-cyclohexylbenzamide | [1] |

| CAS Number | 57707-20-7 | [1] |

| Molecular Formula | C₁₃H₁₆ClNO | [1] |

| Average Molecular Weight | 237.72 g/mol | [1] |

| Monoisotopic Mass | 237.0920418 Da | [1] |

The average molecular weight (237.72 g/mol ) is calculated using the weighted average of the natural abundances of the isotopes of each element in the molecule. This value is essential for gravimetric analysis and preparing solutions of a specific molarity. In contrast, the monoisotopic mass (237.0920418 Da) is calculated using the mass of the most abundant isotope of each element. This latter value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with high accuracy.

Physicochemical Properties

The physical and chemical properties of N-cyclohexyl-4-chlorobenzamide dictate its behavior in various solvents and experimental conditions, influencing its handling, storage, and application.

| Property | Value | Source |

| Physical State | White to off-white solid/fine crystalline powder. | [2][3] |

| Solubility | Low solubility in water; more soluble in organic solvents like ethanol and acetone. | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

The presence of both a hydrophobic cyclohexyl ring and a substituted benzene ring contributes to its limited aqueous solubility.[2] Understanding these properties is crucial for selecting appropriate solvent systems for synthesis, purification, and analytical procedures.

Synthesis of N-Cyclohexyl-4-Chlorobenzamide

The most direct and common method for synthesizing N-cyclohexyl-4-chlorobenzamide is through the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with cyclohexylamine.[4] This reaction is efficient and proceeds via the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine, is typically required to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[4]

Experimental Protocol: Synthesis from 4-Chlorobenzoyl Chloride

This protocol details the direct acylation of cyclohexylamine.

Materials:

-

4-Chlorobenzoyl chloride

-

Cyclohexylamine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[4]

-

Triethylamine (TEA) or Pyridine[4]

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup - Quenching: Quench the reaction by adding 1 M HCl to neutralize excess triethylamine. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The NaHCO₃ wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-cyclohexyl-4-chlorobenzamide.

Analytical Characterization and Purity Assessment

Following synthesis, it is imperative to verify the identity and purity of the compound. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry confirm the chemical structure and exact mass, High-Performance Liquid Chromatography (HPLC) is a robust method for assessing purity.[5][6]

Experimental Protocol: HPLC Purity Analysis

This protocol provides a standard reversed-phase HPLC method for analyzing N-cyclohexyl-4-chlorobenzamide.

Chromatographic Conditions:

| Parameter | Recommended Condition |

|---|---|

| HPLC System | HPLC with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | ~235 nm (determined by UV-Vis spectrophotometry) |

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of N-cyclohexyl-4-chlorobenzamide in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis is needed.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration as the primary standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: The purity of the sample is determined by calculating the peak area percentage. The area of the main peak corresponding to N-cyclohexyl-4-chlorobenzamide is divided by the total area of all peaks in the chromatogram.

Safety and Handling

N-Cyclohexyl-4-chlorobenzamide is classified with the GHS hazard statement H411, indicating it is toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is critical to prevent environmental contamination.

-

Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7] Avoid generating dust and avoid contact with skin and eyes.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.

Conclusion

The molecular weight of N-cyclohexyl-4-chlorobenzamide is a fundamental parameter, with an average value of 237.72 g/mol and a monoisotopic mass of 237.0920418 Da .[1] This technical guide has detailed not only this core property but also its synthesis via nucleophilic acyl substitution, a robust HPLC method for purity verification, and essential safety protocols. A thorough understanding of these interconnected topics is vital for researchers and scientists in the effective and safe application of this compound in chemical synthesis and drug development.

References

-

PubChem. 4-Chloro-N-cyclohexylbenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-benzyl-4-chlorobenzamide. National Center for Biotechnology Information. [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet: N-[(1R,4R)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride. Kishida Chemical Co., Ltd. [Link]

- Google Patents. Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.

-

The Royal Society of Chemistry. Supporting Information: Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]

-

ChemSynthesis. 4-chlorobenzamide. ChemSynthesis. [Link]

-

PubChem. 4-Chlorobenzamide. National Center for Biotechnology Information. [Link]

-

ChemBK. 4-Chlorobenzamide. ChemBK. [Link]

Sources

- 1. 4-Chloro-N-cyclohexylbenzamide | C13H16ClNO | CID 225461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 3. kishida.co.jp [kishida.co.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Foreword: Charting the Therapeutic Landscape of a Novel Benzamide

Sources

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Chloro-N-cyclohexylbenzamide | C13H16ClNO | CID 225461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. N-Cyclohexyl-4-methylbenzenesulfonamide | C13H19NO2S | CID 6633 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-CYCLOHEXYL 4-CHLOROBENZAMIDE literature review

An In-depth Technical Guide to N-cyclohexyl-4-chlorobenzamide: Synthesis, Mechanism, and Therapeutic Potential

Foreword

In the landscape of modern medicinal chemistry, the benzamide scaffold represents a privileged structure, a foundational blueprint from which a multitude of potent and specific therapeutic agents have been developed. Within this class, N-cyclohexyl-4-chlorobenzamide emerges as a compound of significant interest, not merely as a synthetic intermediate, but as a potential modulator of critical biological pathways. This guide is designed for the discerning researcher and drug development professional. It moves beyond simple recitation of facts to provide a deeper, mechanistic understanding of this molecule. We will deconstruct its synthesis, elucidate its primary mechanism of action as a Glucosylceramide Synthase inhibitor, and explore the nuanced structure-activity relationships that govern its function. The methodologies presented herein are framed not as rigid instructions, but as self-validating experimental systems, designed to generate robust and reproducible data.

Synthesis and Molecular Characterization

The rational design of any experimental program begins with a pure, well-characterized starting compound. The synthesis of N-cyclohexyl-4-chlorobenzamide is a foundational exercise in amide bond formation, a cornerstone of organic chemistry. The most reliable and scalable approach involves a two-step process starting from 4-chlorobenzoic acid.

Rationale of the Synthetic Pathway

The direct condensation of a carboxylic acid and an amine to form an amide is possible but often requires harsh conditions (high temperatures) to drive off water, which can be incompatible with more complex molecules.[1] A more controlled and efficient strategy involves the initial "activation" of the carboxylic acid. By converting 4-chlorobenzoic acid to its corresponding acyl chloride, 4-chlorobenzoyl chloride, we create a highly reactive electrophile. The subsequent nucleophilic attack by cyclohexylamine proceeds rapidly and cleanly under mild conditions.

Thionyl chloride (SOCl₂) is the reagent of choice for this activation step.[2] Its primary advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gaseous at ambient temperature.[2] This inherently drives the reaction equilibrium towards the product side according to Le Châtelier's principle, simplifying purification as the volatile byproducts are easily removed.

Synthetic Workflow Diagram

Caption: Logical workflow for the two-step synthesis of N-cyclohexyl-4-chlorobenzamide.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Each step includes checkpoints for confirming the reaction's progress and the product's identity.

Materials:

-

4-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Cyclohexylamine

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Step 1: Synthesis of 4-Chlorobenzoyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 4-chlorobenzoic acid (1.0 eq) and a stir bar.

-

Reaction: Add anhydrous toluene to the flask, followed by the slow, dropwise addition of thionyl chloride (1.5 eq) at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 110°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Causality Check: Refluxing ensures the reaction goes to completion. The excess SOCl₂ can be removed under vacuum.

-

-

Isolation: Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-chlorobenzoyl chloride (a pale yellow oil or low-melting solid) is typically used directly in the next step without further purification.

Step 2: Synthesis of N-cyclohexyl-4-chlorobenzamide

-

Setup: Dissolve the crude 4-chlorobenzoyl chloride in anhydrous toluene in a clean, dry flask equipped with a stir bar and an addition funnel. Cool the flask in an ice bath (0°C).

-

Amine Addition: Prepare a solution of cyclohexylamine (1.1 eq) and anhydrous pyridine (1.2 eq) in toluene. Add this solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the temperature at 0°C.

-

Causality Check: The reaction is exothermic; slow addition at 0°C prevents side reactions. Pyridine acts as a base to neutralize the HCl byproduct generated, preventing it from protonating the cyclohexylamine and rendering it non-nucleophilic.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine and excess cyclohexylamine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by recrystallization from hot ethanol to yield pure N-cyclohexyl-4-chlorobenzamide as a white crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase (GCS)

The therapeutic potential of N-cyclohexyl-4-chlorobenzamide is intrinsically linked to its activity as an inhibitor of Glucosylceramide Synthase (GCS). Understanding this mechanism is paramount for its application in drug discovery.

The Role of GCS in Glycosphingolipid Metabolism

Glucosylceramide Synthase (GCS) is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[3] It facilitates the transfer of glucose from an activated donor, UDP-glucose, to ceramide, forming glucosylceramide (GlcCer).[4] GlcCer is the central precursor for hundreds of complex GSLs, including gangliosides and globosides, which are integral components of the cell membrane involved in cell signaling, recognition, and adhesion.

Pathophysiological Context: Gaucher Disease and Substrate Reduction Therapy (SRT)

Gaucher disease is a lysosomal storage disorder arising from a genetic deficiency in the enzyme glucocerebrosidase (GCase).[5] This deficiency leads to the pathological accumulation of GlcCer within the lysosomes of macrophages, causing severe symptoms including hepatosplenomegaly, skeletal abnormalities, and neurological complications.[6]

While Enzyme Replacement Therapy (ERT) is a standard of care, an alternative and complementary strategy is Substrate Reduction Therapy (SRT).[7] The logic of SRT is straightforward: if the catabolism of GlcCer is impaired, then reducing its rate of synthesis can restore metabolic balance. By inhibiting GCS, compounds like N-cyclohexyl-4-chlorobenzamide can decrease the production of GlcCer, thereby alleviating the substrate burden on the deficient GCase enzyme.[8]

Caption: Inhibition of the GCS pathway as a therapeutic strategy for Gaucher disease.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-cyclohexyl-4-chlorobenzamide is not coincidental; it is a direct consequence of its specific three-dimensional structure and the electronic properties of its constituent parts. A thorough SAR analysis allows for the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles.[9]

-

4-Chlorophenyl Ring: The phenyl ring provides a rigid scaffold for interaction with the target protein. The chlorine atom at the para-position is critical. Its electron-withdrawing nature influences the electronics of the amide bond, while its size and lipophilicity contribute to binding within a specific pocket of the GCS enzyme.[10] Substitution at other positions (ortho, meta) or with different halogens (F, Br, I) would be expected to significantly alter activity.

-

Cyclohexyl Group: This bulky, non-polar group is likely crucial for occupying a hydrophobic pocket within the enzyme's active or allosteric site. Its conformational flexibility (chair-boat interconversion) may allow it to adopt an optimal geometry for binding. Replacing it with smaller (e.g., isopropyl) or larger, more rigid (e.g., adamantyl) groups would directly probe the size and shape constraints of this binding pocket.[11]

-

Amide Linker: The amide bond is more than a simple linker. It is planar and conformationally restricted, providing structural rigidity. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. These interactions are often essential for anchoring a ligand to its target protein.[12]

Illustrative SAR Data

The following table presents hypothetical data for N-cyclohexyl-4-chlorobenzamide analogues to illustrate key SAR principles. This data is for educational purposes and would need to be validated experimentally.

| Compound ID | R1 (para-substituent) | R2 (Amine) | GCS Inhibition IC₅₀ (nM) | Rationale for Change |

| LEAD-01 | -Cl | Cyclohexyl | 25 | Reference Compound |

| SAR-01 | -F | Cyclohexyl | 50 | Smaller halogen may have weaker van der Waals interactions. |

| SAR-02 | -CH₃ | Cyclohexyl | 150 | Replacing electron-withdrawing Cl with electron-donating CH₃ alters electronics and size. |

| SAR-03 | -H | Cyclohexyl | 400 | Demonstrates the importance of the para-substituent for potency. |

| SAR-04 | -Cl | Cyclopentyl | 75 | Probes the size of the hydrophobic pocket; smaller ring may lead to weaker binding. |

| SAR-05 | -Cl | Phenyl | >1000 | A planar phenyl ring may not fit the pocket as well as the 3D cyclohexyl group. |

| SAR-06 | -Cl | tert-Butyl | 200 | Different steric bulk compared to cyclohexyl. |

Protocols for Biological Evaluation

To validate the proposed mechanism and therapeutic potential, robust biological assays are required. The following protocols provide a framework for the in vitro characterization of N-cyclohexyl-4-chlorobenzamide.

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

Principle: This assay measures the enzymatic activity of GCS by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into ceramide to form [¹⁴C]glucosylceramide. The inhibitory effect of the test compound is determined by measuring the reduction in product formation.

Materials:

-

Human GCS-containing microsomes (commercially available or prepared from cell lines overexpressing GCS)

-

UDP-[¹⁴C]glucose (radiolabeled substrate)

-

C6-NBD-Ceramide (fluorescent ceramide substrate) or natural ceramide

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

N-cyclohexyl-4-chlorobenzamide (test inhibitor)

-

PDMP (a known GCS inhibitor, as positive control)[13]

-

DMSO (vehicle)

-

Methanol, Chloroform

-

TLC plates (silica gel)

-

Scintillation fluid and counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of N-cyclohexyl-4-chlorobenzamide in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, GCS microsomes, and the ceramide substrate.

-

Inhibitor Incubation: Add the diluted test compound (or DMSO vehicle/positive control) to the reaction mixture. Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding UDP-[¹⁴C]glucose. Incubate for 1 hour at 37°C.

-

Stop Reaction: Terminate the reaction by adding a chloroform:methanol (2:1 v/v) mixture. This also serves to extract the lipids.

-

Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.

-

Analysis: Carefully spot the organic (lower) layer onto a TLC plate. Develop the plate using an appropriate solvent system (e.g., chloroform:methanol:water).

-

Quantification: Visualize the separated lipids (using a phosphorimager or by scraping the silica corresponding to the GlcCer band and performing liquid scintillation counting).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability (MTT) Assay

Principle: This assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Human fibroblast or cancer cell line (e.g., MCF-7)[14]

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

N-cyclohexyl-4-chlorobenzamide

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of N-cyclohexyl-4-chlorobenzamide for 48-72 hours. Include vehicle-only (DMSO) and untreated controls.

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the purple formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Therapeutic Applications and Future Directions

The primary therapeutic indication for a potent GCS inhibitor like N-cyclohexyl-4-chlorobenzamide is Gaucher disease and other GSL storage disorders.[7] By providing an oral alternative or adjunct to ERT, it could significantly improve patient quality of life.

Furthermore, the role of GSLs in cancer is an area of intense research. Aberrant GSL expression on tumor cells is linked to drug resistance and metastasis.[3] Therefore, GCS inhibitors may have applications as chemosensitizing agents or in direct cancer therapy.

Future research should focus on:

-

Lead Optimization: Using the SAR data as a guide, synthesize and test new analogues to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

In Vivo Efficacy: Evaluate the compound in animal models of Gaucher disease to assess its ability to reduce GlcCer accumulation in relevant tissues (liver, spleen, bone marrow).

-

Pharmacokinetic Studies: Determine the compound's bioavailability, half-life, and metabolic fate to establish a viable dosing regimen.

-

Safety and Toxicology: Conduct comprehensive safety studies to identify any potential off-target effects or toxicity.

Conclusion

N-cyclohexyl-4-chlorobenzamide stands as a compelling molecular entity with a well-defined and therapeutically relevant mechanism of action. Its straightforward synthesis, combined with its potent inhibitory activity against Glucosylceramide Synthase, makes it an excellent lead compound for the development of novel treatments for Gaucher disease and potentially other conditions marked by dysregulated glycosphingolipid metabolism. The systematic application of the synthetic, biochemical, and cell-based protocols outlined in this guide will enable researchers to further unlock the full therapeutic potential of this promising benzamide derivative.

References

A complete list of all sources cited in this document, including titles, sources, and valid, clickable URLs for verification.

-

PubChem. 4-Chloro-N-cyclohexylbenzamide. National Center for Biotechnology Information. [Link]

-

Clark, J. The Preparation of Amides. Chemguide. [Link]

-

PubChem. N-Cyclohexyl-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Carrara, M., et al. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Farmaco. [Link]

-

Platt, F. M., et al. Inhibitors of Glucosylceramide Synthase. PubMed. [Link]

-

Laktionov, P., et al. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. [Link]

-

Yang, Y., et al. Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

-

Beutler, E. Gaucher disease: clinical profile and therapeutic developments. PubMed. [Link]

-

LibreTexts Chemistry. Chemistry of Amides. [Link]

-

Naeimi, H., & Nazifi, Z. Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. [Link]

-

Reed, J., et al. The catalytic activity and inhibitors of glucosylceramide synthase. ResearchGate. [Link]

-

Ghorai, S., et al. Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. [Link]

-

Drug Design Org. Structure Activity Relationships. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

- Google Patents. Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.

-

National Gaucher Foundation. Current Research Protocols. [Link]

-

Wikipedia. Amide. [Link]

-

Tan, M. L., et al. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. [Link]

-

Royal Society of Chemistry. Supporting Information: Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

-

PR Newswire. Nature Study Suggests New Therapy for Gaucher Disease. [Link]

-

Radin, N. S., & Inokuchi, J. Improved Inhibitors of Glucosylceramide Synthase. PubMed. [Link]

-

Chiacchio, U., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

-

Proia, R. L., et al. Discovery and characterization of an inhibitor of glucosylceramide synthase. PubMed. [Link]

-

Gnone, G., et al. Gaucher Disease: A Glance from a Medicinal Chemistry Perspective. PubMed. [Link]

-

Lin, H., et al. Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic strategy for Gaucher disease. PubMed. [Link]

Sources

- 1. Amide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Gaucher disease: clinical profile and therapeutic developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nature Study Suggests New Therapy for Gaucher Disease [prnewswire.com]

- 7. Gaucher Disease: A Glance from a Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Cyclohexyl-4-methylbenzenesulfonamide | C13H19NO2S | CID 6633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Improved inhibitors of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-cyclohexyl-4-chlorobenzamide scaffold represents a compelling starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this chemical entity and its related compounds, with a focus on their synthesis, potential biological activities, and the methodologies required for their evaluation. As a Senior Application Scientist, this document is structured to provide not only procedural details but also the scientific rationale behind experimental choices, ensuring a robust and well-founded approach to research in this area. We will delve into the known attributes of the constituent chemical moieties, propose pathways for biological activity, and provide detailed, self-validating protocols for synthesis and bioassays. This guide is intended to be a foundational resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Potential of the N-Cyclohexyl-4-chlorobenzamide Core

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic combination of distinct pharmacophores into a single molecule is a well-established approach to generating new chemical entities with unique biological profiles. N-cyclohexyl-4-chlorobenzamide is an exemplar of this strategy, uniting two key structural motifs: the 4-chlorobenzamide group and a cyclohexylamido moiety.

The 4-chlorobenzamide scaffold is a recognized pharmacophore in medicinal chemistry, contributing to the biological activity of a variety of compounds.[1] Its derivatives have been extensively investigated for a range of therapeutic effects, including anticancer and antimicrobial activities.[1][2] The chlorine atom at the para position of the benzene ring can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[3]

On the other hand, the N-cyclohexyl group introduces lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. The incorporation of a cycloalkyl moiety has been shown to enhance the antimicrobial activity of certain classes of compounds.[4] The combination of these two moieties in N-cyclohexyl-4-chlorobenzamide suggests a molecule with the potential for multifaceted biological activity.

This guide will provide a detailed exploration of the synthesis of N-cyclohexyl-4-chlorobenzamide and its analogs, followed by a comprehensive discussion of their potential biological activities and the experimental protocols necessary to investigate them.

Synthesis and Characterization

The synthesis of N-cyclohexyl-4-chlorobenzamide is typically achieved through the acylation of cyclohexylamine with 4-chlorobenzoyl chloride. This is a robust and high-yielding reaction that can be readily adapted to produce a variety of related compounds.

General Synthesis Workflow

The overall synthetic strategy involves a two-step process, starting from 4-chlorobenzoic acid. The carboxylic acid is first converted to the more reactive acyl chloride, which is then reacted with cyclohexylamine to form the final amide product.

Caption: Overall synthesis logic for N-cyclohexyl-4-chlorobenzamide.

Detailed Experimental Protocol: Synthesis of N-Cyclohexyl-4-chlorobenzamide

This protocol details the synthesis starting from the commercially available 4-chlorobenzoyl chloride.

Materials:

-

4-Chlorobenzoyl chloride

-

Cyclohexylamine

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values.

Potential Biological Activities and Mechanisms of Action

While specific biological data for N-cyclohexyl-4-chlorobenzamide is not extensively documented in publicly available literature, we can infer its potential activities based on the known properties of its constituent parts.

Potential Anticancer Activity

The 4-chlorobenzamide moiety is a component of several compounds with demonstrated anticancer activity.[1] The proposed mechanisms of action for related compounds often involve the inhibition of key enzymes in cancer cell proliferation and survival.

Potential Mechanisms to Investigate:

-

Tubulin Polymerization Inhibition: Some benzamide derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.[5]

-

Histone Deacetylase (HDAC) Inhibition: The benzamide group is a known zinc-binding group and has been incorporated into HDAC inhibitors, which are a class of anticancer agents.

-

Kinase Inhibition: The 4-chlorobenzamide scaffold has been used in the design of tyrosine kinase inhibitors.[1]

Caption: Potential anticancer mechanisms of action for N-cyclohexyl-4-chlorobenzamide derivatives.

Potential Antimicrobial Activity

Both the 4-chlorobenzamide and the N-cyclohexyl moieties have been associated with antimicrobial properties.[1][4] Therefore, their combination in a single molecule is a rational approach to developing new antimicrobial agents.

Potential Mechanisms to Investigate:

-

Inhibition of Essential Enzymes: Benzamide derivatives may act as inhibitors of key bacterial enzymes, such as DNA gyrase or topoisomerase IV.

-

Disruption of Cell Membrane Integrity: The lipophilic cyclohexyl group could facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption.

-

Inhibition of Biofilm Formation: Many chronic infections are associated with bacterial biofilms. Compounds that can inhibit biofilm formation are of significant interest.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for optimizing lead compounds. For N-cyclohexyl-4-chlorobenzamide derivatives, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on their biological activity.

Key Structural Modifications for SAR Studies

Caption: Key areas for structural modification in SAR studies of N-cyclohexyl-4-chlorobenzamide.

Key Questions to Address in SAR Studies:

-

Influence of the Cyclohexyl Ring: How do substituents on the cyclohexyl ring (e.g., alkyl, hydroxyl) affect activity? Is the cyclohexane ring essential, or can it be replaced with other cyclic or acyclic groups?

-

Role of the Amide Linker: Is the amide bond critical for activity? Can it be replaced with other linkers (e.g., ester, sulfonamide)?

-

Importance of the 4-Chlorobenzoyl Moiety: How does the position and nature of the halogen on the benzoyl ring influence activity? Can other substituents (e.g., nitro, methoxy) enhance potency or selectivity?

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of N-cyclohexyl-4-chlorobenzamide and its derivatives, a series of in vitro assays are essential. The following protocols provide a starting point for these investigations.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Interpretation

All quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example of In Vitro Cytotoxicity Data

| Compound ID | R1-substituent | R3-substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| N-C-4-CB | H | 4-Cl | [Experimental Value] | [Experimental Value] |

| Analog 1 | 4-OH | 4-Cl | [Experimental Value] | [Experimental Value] |

| Analog 2 | H | 4-NO₂ | [Experimental Value] | [Experimental Value] |

| Doxorubicin | - | - | [Reference Value] | [Reference Value] |

Table 2: Example of Antimicrobial Activity Data

| Compound ID | R1-substituent | R3-substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| N-C-4-CB | H | 4-Cl | [Experimental Value] | [Experimental Value] |

| Analog 3 | H | 3,4-diCl | [Experimental Value] | [Experimental Value] |

| Analog 4 | 2-Me | 4-Cl | [Experimental Value] | [Experimental Value] |

| Ciprofloxacin | - | - | [Reference Value] | [Reference Value] |

Conclusion and Future Perspectives

N-cyclohexyl-4-chlorobenzamide and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of these compounds, coupled with the known biological activities of their constituent pharmacophores, provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The experimental protocols detailed in this guide offer a robust framework for initiating such studies.

Future research should focus on synthesizing a library of analogs to establish a clear structure-activity relationship. Elucidating the specific molecular targets and mechanisms of action will be critical for the rational design of more potent and selective compounds. Furthermore, promising candidates should be advanced to in vivo models to evaluate their efficacy and safety profiles. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this intriguing class of molecules.

References

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). PMC. [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]

Sources

- 1. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for Antimicrobial Activity Screening of N-Cyclohexyl-4-chlorobenzamide

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a formidable global health crisis, threatening the efficacy of modern medicine. The development of novel antimicrobial compounds is paramount to combating drug-resistant pathogens. Benzamide derivatives have emerged as a promising class of compounds with a wide array of pharmacological activities, including potential antimicrobial effects.[1] This application note provides a detailed, step-by-step protocol for the comprehensive antimicrobial activity screening of a specific benzamide derivative, N-cyclohexyl-4-chlorobenzamide.

This guide is designed for researchers, scientists, and drug development professionals. It outlines the rationale behind the experimental design and provides robust protocols for determining the compound's inhibitory and cidal activity against a panel of clinically relevant microorganisms.

Compound Profile: N-Cyclohexyl-4-chlorobenzamide

-

Structure:

-

IUPAC Name: 4-chloro-N-cyclohexylbenzamide

-

Molecular Formula: C₁₃H₁₆ClNO

-

Molecular Weight: 237.72 g/mol

-

-

Physicochemical Properties:

-

While specific solubility data for N-cyclohexyl-4-chlorobenzamide is not extensively documented, related benzamide compounds exhibit low solubility in water and good solubility in organic solvents such as ethanol, acetone, and DMSO.[2] For the purpose of antimicrobial screening, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution.

-

Principle of Antimicrobial Screening

The primary objective of this screening protocol is to determine the antimicrobial activity of N-cyclohexyl-4-chlorobenzamide by quantifying its effect on the growth of a representative panel of microorganisms. The screening process is bifurcated into two main stages:

-

Determination of Minimum Inhibitory Concentration (MIC): This assay identifies the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely accepted technique for MIC determination.[3]

-

Determination of Minimum Bactericidal Concentration (MBC): Following the MIC assay, the MBC is determined to ascertain whether the compound has a bacteriostatic (growth-inhibiting) or bactericidal (killing) effect. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial microbial inoculum.[4][5]

Experimental Workflow

The overall experimental workflow for the antimicrobial screening of N-cyclohexyl-4-chlorobenzamide is depicted in the following diagram:

Caption: Overall workflow for antimicrobial screening.

Materials and Reagents

-

N-cyclohexyl-4-chlorobenzamide (powder form)

-

Dimethyl Sulfoxide (DMSO), sterile

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other appropriate agar medium

-

Sabouraud Dextrose Broth (SDB) and Agar (SDA) for fungi

-

Sterile 96-well microtiter plates

-

Sterile petri dishes

-

Micropipettes and sterile tips

-

Spectrophotometer

-

Incubator (37°C)

-

Vortex mixer

-

Sterile saline (0.85% NaCl)

-

McFarland turbidity standards (0.5)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (vehicle - DMSO)

Microorganism Panel

A representative panel of microorganisms should be used for initial screening, including:

| Microorganism | ATCC No. | Gram Stain | Description |

| Staphylococcus aureus | 25923 | Gram-positive | Common cause of skin and soft tissue infections |

| Escherichia coli | 25922 | Gram-negative | Common cause of urinary tract and gastrointestinal infections |

| Pseudomonas aeruginosa | 27853 | Gram-negative | Opportunistic pathogen, often multi-drug resistant |

| Candida albicans | 10231 | N/A (Fungus) | Common cause of fungal infections (candidiasis) |

Detailed Protocols

Part 1: Preparation of N-Cyclohexyl-4-chlorobenzamide Stock Solution

-

Weighing the Compound: Accurately weigh a precise amount of N-cyclohexyl-4-chlorobenzamide powder using an analytical balance.

-

Dissolution: Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

-

Rationale: DMSO is a common solvent for water-insoluble compounds in antimicrobial assays. A high-concentration stock minimizes the final concentration of DMSO in the assay, which can have its own inhibitory effects.

-

Part 2: Preparation of Microbial Inoculum

-

Culture Revival: From a stock culture, streak the microorganism onto an appropriate agar plate (TSA for bacteria, SDA for fungi) and incubate at 37°C for 18-24 hours to obtain isolated colonies.

-

Inoculum Suspension: Select 3-5 well-isolated colonies and transfer them to a tube containing sterile saline.

-

Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Working Suspension: Dilute the standardized suspension in the appropriate broth medium (CAMHB for bacteria, SDB for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

Part 3: Broth Microdilution Assay for MIC Determination

-

Plate Preparation: Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

-

Compound Addition: Add 100 µL of the N-cyclohexyl-4-chlorobenzamide stock solution to the first well of a row.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

-

Controls:

-

Positive Control: A well containing broth and the microbial inoculum only (no compound).

-

Negative Control: A well containing broth only (no compound, no inoculum).

-

Vehicle Control: A well containing broth, the microbial inoculum, and the highest concentration of DMSO used in the assay.

-

-

Inoculation: Add 100 µL of the working microbial suspension to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[6][7]

Part 4: Determination of MIC

-

Visual Inspection: After incubation, visually inspect the wells for turbidity.

-

MIC Value: The MIC is the lowest concentration of N-cyclohexyl-4-chlorobenzamide in which there is no visible growth.

Part 5: Determination of MBC

-

Subculturing: From the wells corresponding to the MIC and at least two higher concentrations showing no growth, take a 10 µL aliquot.

-

Plating: Spread the aliquot onto a sterile agar plate (TSA or SDA).

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Colony Counting: After incubation, count the number of colonies on each plate.

-

MBC Value: The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[5]

Data Interpretation and Presentation

The results of the antimicrobial screening should be presented in a clear and concise manner.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC 25923 | ||||

| E. coli ATCC 25922 | ||||

| P. aeruginosa ATCC 27853 | ||||

| C. albicans ATCC 10231 |

-

Interpretation of MBC/MIC Ratio:

-

≤ 4: The compound is considered bactericidal or fungicidal .

-

> 4: The compound is considered bacteriostatic or fungistatic .

-

Potential Mechanism of Action: A Theoretical Framework

While the specific mechanism of action of N-cyclohexyl-4-chlorobenzamide is yet to be elucidated, many benzamide derivatives exert their antimicrobial effects by targeting essential cellular processes. One notable mechanism for some benzamide compounds is the inhibition of the bacterial cell division protein FtsZ.[8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is crucial for the formation of the Z-ring, which is essential for cytokinesis. Inhibition of FtsZ leads to filamentation of bacterial cells and ultimately cell death.

Caption: Hypothetical mechanism of action via FtsZ inhibition.

Conclusion and Future Directions

This application note provides a comprehensive and standardized framework for the initial antimicrobial screening of N-cyclohexyl-4-chlorobenzamide. The detailed protocols for MIC and MBC determination will enable researchers to generate reliable and reproducible data on the compound's potential antimicrobial activity. Positive results from this initial screening would warrant further investigation, including:

-

Screening against a broader panel of clinical isolates and resistant strains.

-

Time-kill kinetic studies to further characterize the cidal activity.

-

Studies to elucidate the specific mechanism of action.

-

Cytotoxicity assays to assess the compound's safety profile against mammalian cells.

By following these rigorous protocols, the scientific community can effectively evaluate the potential of N-cyclohexyl-4-chlorobenzamide as a lead compound in the development of new antimicrobial therapies.

References

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci.Int.(Lahore). [Link]

- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07.

-

EUCAST. EUCAST disk diffusion test. [Link]

-

Growth curve for S. aureus strain ATCC25923 in the presence of different MOL concentrations at 37 6 C. ResearchGate. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. [Link]

-

Growth curves of E. coli ATCC 25922 growing in MH and urine at... ResearchGate. [Link]

-

Synthesis and stability of strongly acidic benzamide derivatives. PMC. [Link]

-

Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

-

The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

-

Multidrug-Resistant and Antimicrobial Testing Reference Strains. HiMedia Laboratories. [Link]

-

0335A Escherichia coli ATCC® 25922™ EZ-Accu Shot. Microbiologics. [Link]

-

N-Cyclohexyl-4-methylbenzenesulfonamide. PubChem. [Link]

-

Genomic Alterations of Staphylococcus aureus ATCC 25923 after Prolonged Passage in the Laboratory. PMC. [Link]

-

Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. [Link]

-

M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

-

Investigation of the optimal condition for the growth and biofilm development of Candida albicans on three dental materials. NIH. [Link]

-

Disruption of hyphal development in Candida albicans ATCC 10231 by bioactive compound from Pseudomonas azotoformans UICC B-91. (2024). AIP Conference Proceedings. [Link]

-

Antimicrobial Resistance Strains. Microbiologics. [Link]

-

0360A Staphylococcus aureus subsp. aureus derived from ATCC® 25923™* EZ-Accu Shot. Microbiologics. [Link]

-

-The growth curve of Escherichia coli ATCC 25922. Effects of different... ResearchGate. [Link]

-

EUCAST Disk Diffusion Method (Part 1). CGSpace. [Link]

-

Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

- Benzamide antibacterial agents.

-

Benzamide. PubChem. [Link]

-

Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. [Link]

-

Is Escherichia coli ATCC 25922 a colicin producing strain? (a note). PubMed. [Link]

-

Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. ResearchGate. [Link]

-

Proteomic dataset of Candida albicans (ATCC 10231) Biofilm. PMC. [Link]

-

Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. [Link]

-

M07-A8. Regulations.gov. [Link]

-

EUCAST Frequently Asked Questions. EUCAST. [Link]

-

Reproducibility of control strains for antibiotic susceptibility testing. PubMed. [Link]

-

Escherichia coli. Wikipedia. [Link]

-

CLSI-EUCAST Recommendations for Disk Diffusion Testing. News. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH. [Link]

-

(A) Growth of C. albicans strains SC5314 and ATCC10231 under different... ResearchGate. [Link]

-

Growth curve for S. aureus strain ATCC 25923 in the presence or... ResearchGate. [Link]

-

Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

-

Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. microchemlab.com [microchemlab.com]

- 5. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. atcc.org [atcc.org]

- 7. Escherichia coli - Wikipedia [en.wikipedia.org]

- 8. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust, Validated HPLC Method for Purity Analysis of N-Cyclohexyl-4-chlorobenzamide

Abstract

This application note presents a detailed, robust, and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the purity assessment of N-cyclohexyl-4-chlorobenzamide. The method utilizes a reversed-phase C18 column with UV detection, providing high specificity and sensitivity for the analyte and its potential process-related impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles of the separation, detailed experimental protocols, system suitability criteria, and data analysis procedures. The methodology is designed to be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose in quality control and research environments.[1][2][3]

Introduction and Scientific Rationale

N-cyclohexyl-4-chlorobenzamide is an organic compound featuring a chlorobenzamide core structure linked to a cyclohexyl group. As a derivative of benzamide, it holds potential as an intermediate or a final active molecule in the pharmaceutical and agrochemical industries. The purity of such compounds is a critical quality attribute, directly impacting safety, efficacy, and stability. Therefore, a precise and reliable analytical method for purity determination is paramount for quality control during synthesis, formulation, and stability studies.